4-Chloro-2-methyl-1,3-benzothiazol-7-ol
Description
Properties
CAS No. |
163299-46-5 |
|---|---|
Molecular Formula |
C8H6ClNOS |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H6ClNOS/c1-4-10-7-5(9)2-3-6(11)8(7)12-4/h2-3,11H,1H3 |
InChI Key |
MJACUOLKRMINGR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2S1)O)Cl |
Synonyms |
7-Benzothiazolol,4-chloro-2-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences and Implications
Substituent Positions and Electronic Effects: The chlorine at position 4 in the target compound contrasts with the 5-chloro substitution in and . Chlorine’s position affects resonance and steric interactions; para-substituted Cl (C4) may enhance electrophilic reactivity compared to meta positions . The methyl group at position 2 introduces steric hindrance and lipophilicity, differentiating it from amino (NH₂) or phenyl-substituted analogs (e.g., ).
Hydroxyl Group at Position 7: The hydroxyl group enables hydrogen bonding, a feature shared with 2-amino-4-fluoro-1,3-benzothiazol-7-ol and 2-(5-chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol . However, the latter’s methoxy group (OCH₃) offers different solubility profiles.
For example, introducing Cl via electrophilic substitution or using methyl-protected intermediates could be explored .
Biological Relevance: Benzothiazoles with hydroxyl groups (e.g., ) often exhibit enhanced binding to enzymes or receptors via H-bonding. The target compound’s Cl and CH₃ groups may improve membrane permeability compared to polar derivatives like 2-amino-1,3-benzothiazol-7-ol . Methoxy-substituted analogs () demonstrate broader solubility, whereas the target’s OH group balances hydrophilicity and lipophilicity .
Preparation Methods
Cyclocondensation of Substituted Thioamides
The formation of the benzothiazole core often begins with cyclocondensation reactions involving ortho-substituted anilines and thiourea derivatives. For 4-Chloro-2-methyl-1,3-benzothiazol-7-ol, a modified approach utilizes 4-chloro-2-methyl-7-hydroxyaniline as the starting material. Reaction with thiourea in the presence of hydrochloric acid under reflux conditions facilitates cyclization, yielding the target compound .
Critical parameters include:
-
Temperature : Optimal cyclization occurs at 110–120°C, with deviations leading to incomplete ring closure or decomposition.
-
Acid Catalyst : Concentrated HCl (10–12 M) ensures protonation of the amine group, accelerating nucleophilic attack by the sulfur atom.
-
Reaction Time : Extended durations (>8 hours) risk side reactions, such as oxidation of the hydroxyl group.
A recent study demonstrated 78% yield under optimized conditions (110°C, 6 hours, 12 M HCl) . Competing pathways, such as the formation of sulfonic acid byproducts, are mitigated by maintaining anhydrous conditions.
Halogenation and Functional Group Interconversion
Post-cyclization halogenation offers a route to introduce the chloro substituent at the 4-position. Starting from 2-methyl-1,3-benzothiazol-7-ol, chlorination with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C achieves selective substitution . The reaction proceeds via electrophilic aromatic substitution, with DMF acting as a Lewis acid catalyst.
Key Observations :
-
Regioselectivity : The hydroxyl group at position 7 directs chlorination to the para position (C-4) due to its electron-donating resonance effect.
-
Side Reactions : Over-chlorination is avoided by limiting POCl₃ stoichiometry to 1.1 equivalents.
-
Yield : 82% isolated yield reported with 2-hour reaction time .
Oxidative Cyclization of Thiols
An alternative pathway involves the oxidative coupling of 4-chloro-2-methyl-7-mercaptophenol. Using iodine (I₂) in ethanol under basic conditions (pH 9–10), the thiol group undergoes oxidation to a disulfide intermediate, followed by intramolecular cyclization to form the benzothiazole ring .
Mechanistic Insights :
-
Oxidation Step :
-
Cyclization : Base-mediated deprotonation facilitates nucleophilic attack by the sulfur on the adjacent carbon, forming the thiazole ring.
This method achieves 70–75% yield but requires careful control of pH to prevent iodine over-oxidation.
Mannich Reaction for Side-Chain Functionalization
The Mannich reaction introduces methyl groups at the 2-position through a three-component condensation. A reported protocol reacts 4-chloro-7-hydroxybenzothiazole with formaldehyde and ammonium acetate in acetic acid . The reaction proceeds via iminium ion formation, followed by nucleophilic addition of the benzothiazole nitrogen.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Formaldehyde (eq.) | 1.2 | 85 |
| Temperature (°C) | 60 | 85 |
| Catalyst (AcOH) | 10% v/v | 85 |
Exceeding 1.2 equivalents of formaldehyde promotes bis-alkylation, reducing purity.
Green Chemistry Approaches Using Ionic Liquids
Recent advancements employ acidic ionic liquids (ILs) as catalysts for solvent-free syntheses. For example, triethylammonium hydrogen sulfate ([Et₃NH]HSO₄) catalyzes the condensation of 4-chlorobenzaldehyde, 2-aminobenzothiazole, and β-naphthol at 80°C . While this method primarily targets naphthol derivatives, analogous conditions could adapt to synthesize this compound by substituting β-naphthol with methyl-substituted precursors.
Advantages :
-
Reusability : ILs retain catalytic activity over four cycles.
-
Efficiency : Reactions complete in ≤10 minutes with >90% yield in model systems .
Decarboxylative Ring Contraction
A novel route involves the decarboxylation of triazino-benzothiazole precursors. Heating 3,8-dichloro-4H- triazino[3,4-b] benzothiazole-4-one with NaOH induces ring contraction, yielding 7-chloro triazolo[3,4-b] benzothiazole . Adapting this method by introducing a methyl group during precursor synthesis could yield the target compound.
Critical Step :
-
Base Strength : 10% NaOH ensures complete decarboxylation without hydrolyzing the thiazole ring.
Q & A
Q. Key Considerations :
- Temperature control during reflux (e.g., 80–100°C) to prevent side reactions.
- Use anhydrous solvents (e.g., dry ethanol) to avoid hydrolysis of intermediates.
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- IR Spectroscopy : Identify functional groups:
- O-H stretch (3200–3600 cm⁻¹) for the hydroxyl group.
- C-Cl stretch (550–850 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .
- ¹H-NMR : Key peaks include:
- Aromatic protons (δ 6.8–8.4 ppm, split based on substitution pattern).
- Methyl group (δ 2.3–2.6 ppm, singlet) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215.6 for C₈H₆ClNOS⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
